![molecular formula C10H12N6O2 B7438171 N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide, also known as MET, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain ion channels and receptors. Specifically, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which play a key role in neuronal signaling. Additionally, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to interact with a variety of other receptors, including GABA-A receptors and NMDA receptors.
Biochemical and Physiological Effects:
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has a variety of biochemical and physiological effects, including the inhibition of ion channels and receptors, as well as the inhibition of certain enzymes. Additionally, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in certain disease states.
実験室実験の利点と制限
One of the main advantages of using N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide in lab experiments is its specificity for certain ion channels and receptors. This can help to elucidate the mechanisms underlying various biological processes. However, one limitation of using N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide is its potential toxicity, particularly at high concentrations. Additionally, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide may have off-target effects on other ion channels and receptors, which can complicate data interpretation.
将来の方向性
There are many potential future directions for research on N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide. One area of interest is the development of new cancer therapies based on the inhibition of tumor cell growth by N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide on ion channels and receptors. Finally, the potential therapeutic applications of N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide in other disease states, such as neurodegenerative diseases, should be explored.
合成法
The synthesis of N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide involves the reaction of 2-bromo-5-nitropyridine with sodium azide, followed by reduction with palladium on carbon and subsequent reaction with 2-bromoethyl methyl ether. The resulting intermediate is then reacted with tetrazole, and the final product is obtained after purification by column chromatography.
科学的研究の応用
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been used in a variety of scientific research applications, particularly in the fields of neuroscience and cancer research. In neuroscience, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to inhibit the activity of certain ion channels, which can help to elucidate the mechanisms underlying neuronal signaling. In cancer research, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to inhibit the growth of certain tumor cell lines, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-18-7-6-16-10(13-14-15-16)12-9(17)8-4-2-3-5-11-8/h2-5H,6-7H2,1H3,(H,12,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKCYFJUAKDOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=N1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]-5-methoxybenzamide](/img/structure/B7438090.png)
![2-cyclobutyl-N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7438101.png)
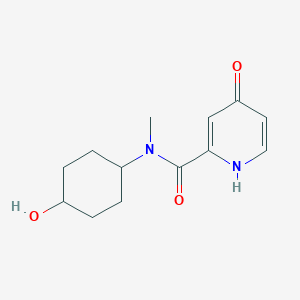
![2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid](/img/structure/B7438115.png)
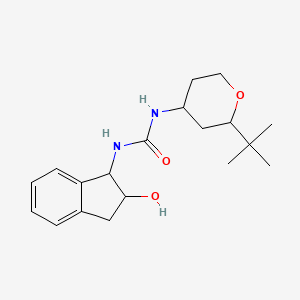
![[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone](/img/structure/B7438125.png)
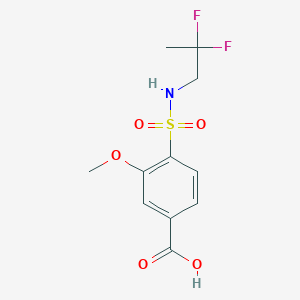
![N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide](/img/structure/B7438150.png)
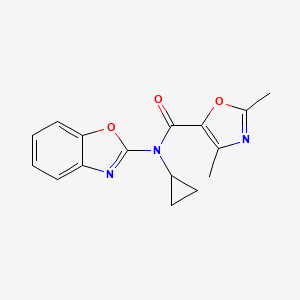
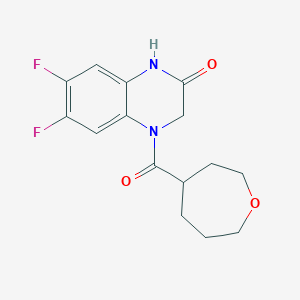
![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)
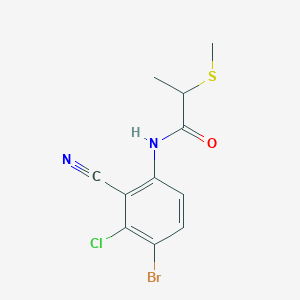
![1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)